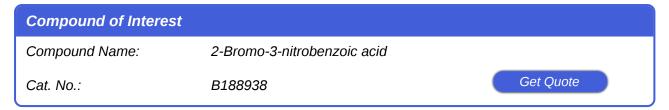




# Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2-Bromo-3-nitrobenzoic acid** (CAS No: 573-54-6). Due to the limited availability of fully characterized experimental spectra in public databases, this document summarizes the existing data, offers context through related compounds, and provides detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## **Chemical Structure and Properties**

• IUPAC Name: 2-Bromo-3-nitrobenzoic acid

• Molecular Formula: C7H4BrNO4

Molecular Weight: 246.02 g/mol

Structure:

/\C(Br) C=C\/C(NO2)=C-H

Н

# **Spectroscopic Data**



The following sections present the available and expected spectroscopic data for **2-Bromo-3-nitrobenzoic acid**.

Experimental NMR data for **2-Bromo-3-nitrobenzoic acid** is not readily available in the public domain. However, based on the structure and data for similar substituted benzoic acids, the following chemical shifts can be predicted.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~10-13	СООН
~8.0-8.5	Ar-H
~7.5-8.0	Ar-H
~7.5-8.0	Ar-H

Note: Predicted values are based on additive models and comparison with known spectra of substituted benzoic acids. Actual experimental values may vary.

While a full list of experimental IR peaks is not available, the characteristic absorption bands for the functional groups present in **2-Bromo-3-nitrobenzoic acid** are well-established.

Table 2: Expected Infrared Absorption Bands



Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	Stretching	2500-3300	Broad
C-H (Aromatic)	Stretching	3000-3100	Medium
C=O (Carboxylic Acid)	Stretching	1700-1725	Strong
C=C (Aromatic)	Stretching	1450-1600	Medium-Strong
N=O (Nitro)	Asymmetric Stretching	1500-1560	Strong
N=O (Nitro)	Symmetric Stretching	1335-1370	Strong
C-O (Carboxylic Acid)	Stretching	1210-1320	Strong
C-Br	Stretching	500-600	Medium-Strong

Mass spectrometry data is available from the NIST Mass Spectrometry Data Center.

Table 3: Mass Spectrometry Data (GC-MS)[1]

Parameter	Value
Ionization Mode	Electron Ionization (EI)
m/z Top Peak	245
m/z 2nd Highest	247
m/z 3rd Highest	92

Note: The peaks at m/z 245 and 247 correspond to the molecular ion [M]<sup>+</sup> and its isotopic peak [M+2]<sup>+</sup>, respectively, which is characteristic for a compound containing one bromine atom.

# **Experimental Protocols**

The following are detailed, generalized protocols for obtaining the spectroscopic data for aromatic carboxylic acids like **2-Bromo-3-nitrobenzoic acid**.

#### 3.1.1. Sample Preparation



- Accurately weigh 5-10 mg of the solid 2-Bromo-3-nitrobenzoic acid.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a clean, dry NMR tube.
- Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

#### 3.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Acquire the <sup>13</sup>C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C. Proton decoupling is typically used to simplify the spectrum.

#### 3.1.3. Data Processing

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative proton ratios.

#### 3.2.1. Instrument Preparation

• Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

#### 3.2.2. Data Acquisition



- Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
- Place a small amount of the solid 2-Bromo-3-nitrobenzoic acid directly onto the ATR crystal, ensuring complete coverage.
- Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

#### 3.2.3. Data Processing

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their wavenumbers (cm<sup>-1</sup>).

#### 3.3.1. Sample Introduction

• Introduce a small amount of the **2-Bromo-3-nitrobenzoic acid** into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

#### 3.3.2. Ionization and Mass Analysis

- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

#### 3.3.3. Data Analysis

 Identify the molecular ion peak. For 2-Bromo-3-nitrobenzoic acid, this will be a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the <sup>79</sup>Br and <sup>81</sup>Br isotopes.



 Analyze the fragmentation pattern to confirm the structure. Common fragments for benzoic acids include the loss of -OH (M-17), -COOH (M-45), and characteristic aromatic fragments.

## **Workflow Visualization**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Bromo-3-nitrobenzoic acid**.

Spectroscopic Analysis Workflow for 2-Bromo-3-nitrobenzoic acid

Sample: 2-Bromo-3-nitrobenzoic acid

NMR Spectroscopy

Mass Spectrometry (EI)

Purity Assessment

Structural Elucidation

Final Report

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Caption: Workflow for the spectroscopic characterization of **2-Bromo-3-nitrobenzoic acid**.

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### References

- 1. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 PubChem [pubchem.ncbi.nlm.nih.gov]
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